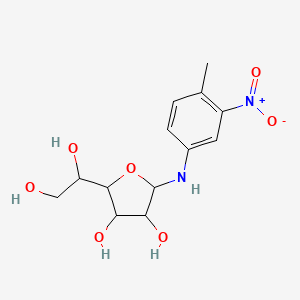![molecular formula C22H21N3O4 B5187319 4-(2-methoxyethyl)-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5187319.png)
4-(2-methoxyethyl)-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The investigation and synthesis of isoquinoline derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. Isoquinoline cores are found in various pharmacologically active molecules, emphasizing the importance of developing novel synthesis routes and understanding their chemical properties.
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves controlled photochemical reactions, showcasing the diversity in the formation of these compounds. For instance, methods like controlled radical cyclization cascades and palladium(II)-catalyzed cyclization/olefination have been utilized for the synthesis of isoquinoline derivatives, indicating the versatility and complexity of synthetic approaches (Mandapati Bhargava Reddy et al., 2022; Qinhua Huang & R. Larock, 2003).
Molecular Structure Analysis
Crystallography and spectroscopic methods such as IR, NMR, and X-ray crystallography play crucial roles in determining the molecular structure of isoquinoline derivatives. These techniques help in understanding the conformation, stereochemistry, and overall geometry of these compounds, which is essential for their application in drug design and material science (M. Akkurt et al., 2010).
Chemical Reactions and Properties
Isoquinoline derivatives participate in various chemical reactions, including photocycloadditions and tandem nucleophilic addition and cyclization, leading to the formation of complex structures. These reactions are influenced by factors such as substituents, catalysts, and reaction conditions, demonstrating the chemical versatility of isoquinoline compounds (Chengmei Huang et al., 2011; Shingo Obika et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methoxyethyl)-9-[(E)-2-phenylethenyl]-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-29-10-9-25-20-19(21(27)24-22(25)28)16-11-15(12-18(26)17(16)13-23-20)8-7-14-5-3-2-4-6-14/h2-8,13,15H,9-12H2,1H3,(H,24,27,28)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUULNQBJDIYPZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-4-(2-methoxyethyl)-9-[(E)-2-phenylethenyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aR*)-N-butyl-3-(3,4-dimethoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5187236.png)
![3-({4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B5187251.png)
![3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5187254.png)

![N-(2-furylmethyl)-N-methyl-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5187269.png)
![4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline](/img/structure/B5187276.png)

![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5187291.png)
![ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5187294.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide](/img/structure/B5187303.png)
![methyl {4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B5187304.png)
![2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5187310.png)

![5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187325.png)